molecular formula C11H8BrNO B13470663 7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole

Katalognummer: B13470663
Molekulargewicht: 250.09 g/mol
InChI-Schlüssel: YXYSSXKSYOQRFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: Conversion to oximes or other oxygen-containing derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    4,5-Dihydroisoxazole: A reduced form of isoxazole with similar reactivity.

    Naphtho[1,2-d]isoxazole: A related compound with a naphthalene ring fused to the isoxazole ring.

Uniqueness

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H8BrNO

Molekulargewicht

250.09 g/mol

IUPAC-Name

7-bromo-4,5-dihydrobenzo[e][1,2]benzoxazole

InChI

InChI=1S/C11H8BrNO/c12-8-2-3-9-7(5-8)1-4-11-10(9)6-13-14-11/h2-3,5-6H,1,4H2

InChI-Schlüssel

YXYSSXKSYOQRFY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=NO2)C3=C1C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.